molecular formula C19H23N3O5S B2514037 methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate CAS No. 422530-62-9

methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2514037
CAS No.: 422530-62-9
M. Wt: 405.47
InChI Key: WHYDXUAFRCQQEG-UHFFFAOYSA-N
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Description

Methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a complex heterocyclic core. The compound features a 3,4-dihydroquinazolin-4-one scaffold substituted with a 2-methoxyethyl group at position 3, a methyl carboxylate at position 7, and a thioether-linked 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain at position 2. Crystallographic refinement tools like SHELX have historically been critical for resolving such intricate structures .

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)-4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-10-9-22-17(24)14-6-5-13(18(25)27-2)11-15(14)20-19(22)28-12-16(23)21-7-3-4-8-21/h5-6,11H,3-4,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYDXUAFRCQQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the quinazoline core, followed by the introduction of the methoxyethyl and pyrrolidinyl groups. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

Methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new bioactive compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyethyl)-4-oxo-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazoline-7-carboxylate depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s quinazoline core is shared with bioactive molecules such as metsulfuron-methyl and ethametsulfuron-methyl (), though these are sulfonylurea herbicides with triazine substituents rather than pyrrolidinyl-thioether motifs. Key differences include:

Feature Target Compound Metsulfuron-Methyl ()
Core Structure 3,4-Dihydroquinazolin-4-one Sulfonylurea-linked benzoate
Key Substituents Pyrrolidinyl-thioether, 2-methoxyethyl Triazine-amino-sulfonyl
Bioactivity Not explicitly reported (likely exploratory) Herbicidal (acetolactate synthase inhibition)

Spectroscopic and Configurational Comparisons

and highlight methodologies for structural elucidation of complex molecules. For example:

  • NMR and Optical Rotation: The relative configuration of dendalone 3-hydroxybutyrate was resolved using coupling constants and NOESY correlations, a strategy applicable to the target compound’s stereocenters .
  • UV/NMR Data : Isorhamnetin-3-O-glycoside () was characterized via ¹H/¹³C-NMR, suggesting similar protocols could map the target compound’s substituents .

Computational Similarity Assessment

Tools like SimilarityLab () enable rapid identification of structural analogs by comparing pharmacophores or functional groups. For instance:

  • A search for "quinazoline derivatives with thioether linkages" might yield compounds like lapatinib (an EGFR inhibitor), though the target compound’s pyrrolidinyl-oxoethyl group introduces unique steric and electronic properties .

Research Findings and Limitations

Key Insights

  • Synthetic Challenges : The compound’s multiple stereocenters (e.g., at positions 3, 4, and 7) necessitate advanced crystallization or chiral chromatography for purification, as inferred from ’s discussion of SHELX refinements .

Gaps in Evidence

  • No direct pharmacological or toxicity data for the target compound were found in the provided sources.
  • Comparisons rely on methodologies (e.g., NMR, similarity tools) rather than explicit experimental results.

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